molecular formula C5H11ClFN B2829096 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 2305254-83-3

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No. B2829096
CAS RN: 2305254-83-3
M. Wt: 139.6
InChI Key: JKAJXTLZYZNHQJ-BPNVWSNHSA-N
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Description

“3-(Fluoromethyl)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2137697-07-3 . It has a molecular weight of 139.6 . The compound is typically stored at a temperature of 4°C . It is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C5H10FN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 139.6 .

Scientific Research Applications

Synthesis and Chemical Properties

  • [4 + 2]-Annulations of Aminocyclobutanes : A study by Perrotta et al. (2015) details the first [4 + 2]-annulation between aminocyclobutanes and aldehydes, a process important for synthesizing tetrahydropyranyl amines. This method enables the production of tetrahydropyrans and cyclohexylamines, which are valuable in medicinal chemistry (Perrotta et al., 2015).

  • Synthesis of Purine Nucleosides : Flores et al. (2011) explored the synthesis of purine nucleosides built on a 3-oxabicyclo[3.2.0]heptane scaffold. This study highlights the use of cyclobutane derivatives in creating nucleoside analogues, which are significant in developing antiviral and anticancer drugs (Flores et al., 2011).

  • Catalyzed Hydroamination : Feng et al. (2019, 2020) discuss the synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination. This method is crucial for creating biologically active compounds containing amine-substituted cyclobutanes and cyclopropanes (Feng et al., 2019), (Feng et al., 2020).

Medical and Pharmaceutical Research

  • PET Ligands for Tumor Detection : Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), analogues of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), as potential PET ligands for tumor detection. Their study demonstrates the significance of cyclobutane derivatives in developing diagnostic tools for cancer (Martarello et al., 2002).

  • Platinum (II) Anticancer Complexes : Liu et al. (2013) prepared mixed-NH3/amine platinum (II) complexes featuring a cyclobutane moiety. These complexes showed marked cytotoxicity towards cancer cells and could overcome resistance to traditional platinum drugs, highlighting the therapeutic potential of cyclobutane derivatives in oncology (Liu et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H315, H318, H335 . The precautionary statements associated with it are: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(fluoromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAJXTLZYZNHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137697-07-3
Record name 3-(fluoromethyl)cyclobutan-1-amine hydrochloride
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